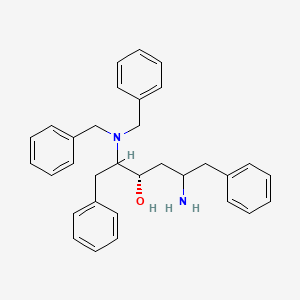
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir. Its unique structure, which includes both amino and hydroxy functional groups, makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves several synthetic steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine and phenylacetaldehyde derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves:
Crystallization: The compound is purified by forming its crystalline acid addition salt.
Purification: Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino and hydroxy groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves its interaction with molecular targets, such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: This compound has a similar structure but differs in the substitution pattern on the amino group.
(2S,3S,5S)-5-amino-2-(dibenzylamino)-3-hydroxy-1,6-diphenylhexane: Another closely related compound with slight variations in the hydroxy group position.
Uniqueness
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C32H36N2O |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C32H36N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-32,35H,21-25,33H2/t30?,31?,32-/m0/s1 |
Clé InChI |
SRVJQTROLWUZRB-PDZHLSQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(C[C@@H](C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


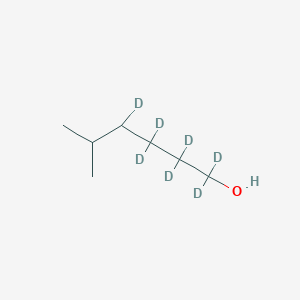


![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
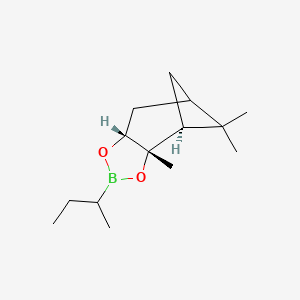

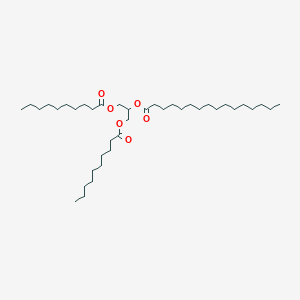
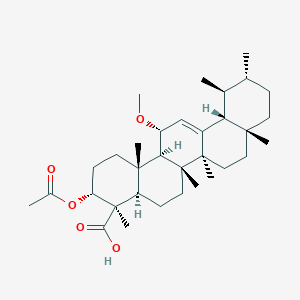
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
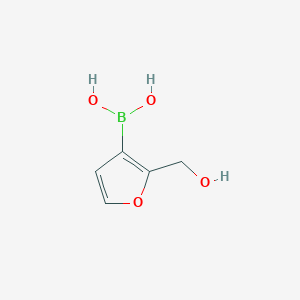

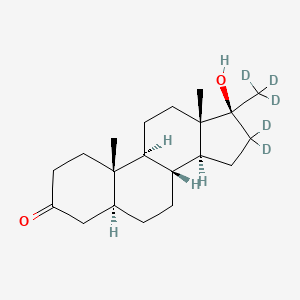
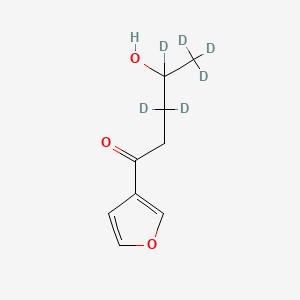
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
